molecular formula C16H18NO5S- B14401102 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate CAS No. 88380-93-2

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate

Cat. No.: B14401102
CAS No.: 88380-93-2
M. Wt: 336.4 g/mol
InChI Key: BZUFOKJTWQXKIU-UHFFFAOYSA-M
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Description

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate is a chemical compound known for its fluorescent properties. It is derived from the parent compound 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride. This compound is widely used in biochemical research for labeling and detecting various biomolecules due to its ability to produce stable fluorescent adducts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with propyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride.

    Reagent: Propyl carbonate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.

    Biology: Employed in labeling proteins, peptides, and other biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: Utilized in diagnostic assays to detect specific biomarkers in biological samples.

    Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.

Mechanism of Action

The mechanism by which 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate exerts its effects is primarily based on its ability to form stable fluorescent adducts with target molecules. The compound reacts with primary amino groups in biomolecules, forming a covalent bond that results in a fluorescent product. This fluorescence can be detected and measured, allowing for the identification and quantification of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): A widely used fluorescent labeling reagent.

    5-(Dimethylamino)-1-naphthalenesulfonamide (Dansyl amide): Another fluorescent compound used for similar applications.

    5-Dimethylaminonaphthalene-1-sulfonyl hydrazine: Used in biochemical research for labeling purposes.

Uniqueness

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate is unique due to its specific reactivity with propyl carbonate, which imparts distinct properties compared to its analogs. Its ability to form stable fluorescent adducts makes it particularly valuable in applications requiring high sensitivity and specificity.

Properties

CAS No.

88380-93-2

Molecular Formula

C16H18NO5S-

Molecular Weight

336.4 g/mol

IUPAC Name

3-[5-(dimethylamino)naphthalen-1-yl]sulfonylpropyl carbonate

InChI

InChI=1S/C16H19NO5S/c1-17(2)14-8-3-7-13-12(14)6-4-9-15(13)23(20,21)11-5-10-22-16(18)19/h3-4,6-9H,5,10-11H2,1-2H3,(H,18,19)/p-1

InChI Key

BZUFOKJTWQXKIU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCCOC(=O)[O-]

Origin of Product

United States

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